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molecular formula C15H16ClN3O2 B8305730 Ethyl 6-chloro-4-(3,5-dimethylphenylamino)pyridazine-3-carboxylate

Ethyl 6-chloro-4-(3,5-dimethylphenylamino)pyridazine-3-carboxylate

Cat. No. B8305730
M. Wt: 305.76 g/mol
InChI Key: NLRMRQBNAWJQTA-UHFFFAOYSA-N
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Patent
US08901124B2

Procedure details

To a solution of ethyl 6-chloro-4-(3,5-dimethylphenylamino)pyridazine-3-carboxylate (104 mg, 340 μmol) in methanol was added ammonia in methanol (4.86 mL, 34.0 mmol) and stirred at 50° C. for 16 h. The mixture was concentrated to give 6-chloro-4-(3,5-dimethylphenylamino)pyridazine-3-carboxamide (90 mg, 325 μmol, 96%) as a brown solid, which was used directly without purification. 1H NMR (400 MHz, DMSO-d) δ ppm 10.84 (s, 1H), 8.72 (s, 1H), 8.08 (s, 1H), 7.12 (s, 1H), 6.98 (s, 2H), 6.98 (s, 1H), 6.93 (s, 1H), 2.30 (s, 6H); MS (EI/CI) m/z: 276.9 [M+H].
Quantity
104 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
4.86 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[N:6][C:5]([C:8](OCC)=[O:9])=[C:4]([NH:13][C:14]2[CH:19]=[C:18]([CH3:20])[CH:17]=[C:16]([CH3:21])[CH:15]=2)[CH:3]=1.[NH3:22]>CO>[Cl:1][C:2]1[N:7]=[N:6][C:5]([C:8]([NH2:22])=[O:9])=[C:4]([NH:13][C:14]2[CH:19]=[C:18]([CH3:20])[CH:17]=[C:16]([CH3:21])[CH:15]=2)[CH:3]=1

Inputs

Step One
Name
Quantity
104 mg
Type
reactant
Smiles
ClC1=CC(=C(N=N1)C(=O)OCC)NC1=CC(=CC(=C1)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
4.86 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred at 50° C. for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC1=CC(=C(N=N1)C(=O)N)NC1=CC(=CC(=C1)C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 325 μmol
AMOUNT: MASS 90 mg
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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